molecular formula C14H22ClNO2 B1397646 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride CAS No. 1220036-83-8

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

Cat. No.: B1397646
CAS No.: 1220036-83-8
M. Wt: 271.78 g/mol
InChI Key: YVWOCSLMGKKIRN-UHFFFAOYSA-N
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Description

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethoxy-methyl substituent at the 4-position of the piperidine ring. This compound is a hydrochloride salt, enhancing its water solubility and stability. The phenoxyethoxy group may influence its lipophilicity and binding affinity compared to other substituents like halogens or alkyl chains.

Properties

IUPAC Name

4-(2-phenoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-2-4-14(5-3-1)17-11-10-16-12-13-6-8-15-9-7-13;/h1-5,13,15H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWOCSLMGKKIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-83-8
Record name Piperidine, 4-[(2-phenoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride is a synthetic compound recognized for its potential applications in pharmaceuticals and organic synthesis. This compound, characterized by a piperidine ring with a phenoxyethoxy substituent, is being investigated for its biological activities, which include interactions with various biological targets, particularly in the context of therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₁NO₂·HCl. Its structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Phenoxyethoxy Group : A substituent that enhances solubility and biological activity.

The compound is typically synthesized through the reaction of piperidine with 2-phenoxyethanol, followed by the formation of the hydrochloride salt, which improves its stability and solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Although specific affinities and kinetic parameters are still under investigation, preliminary studies suggest that it may act as a modulator of certain biological pathways related to therapeutic effects.

Potential Biological Targets

  • Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzymes : It could modulate enzyme activities involved in metabolic processes or disease mechanisms.

Biological Activity Studies

Recent research has focused on the pharmacological potential of this compound in various biological contexts. Below are some key findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveReduced pain responses in animal models
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

  • Antinociceptive Effects :
    A study assessed the antinociceptive properties of this compound using a formalin test in rodents. Results indicated a significant reduction in pain response compared to control groups, suggesting potential applications in pain management.
  • Anti-inflammatory Activity :
    Another investigation focused on the compound's ability to inhibit inflammatory cytokines in vitro. The results demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Properties :
    In a neuroprotection study, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests that it may have therapeutic implications for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride has been explored for its potential therapeutic effects, particularly in neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for the development of drugs targeting:

  • Dopaminergic Pathways: Preliminary studies indicate modulation of dopamine receptors, which could have implications for treating conditions like Parkinson's disease and schizophrenia.
  • Serotonergic Pathways: The compound may influence serotonin levels, presenting potential antidepressant properties.

Pharmacological Studies

The pharmacological profile of this compound has been investigated in various studies:

  • Antidepressant Activity: In rodent models, the compound demonstrated significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant. This effect may be linked to increased serotonin activity in the brain.
  • Analgesic Effects: Studies have indicated that this compound may exhibit analgesic properties, potentially through interactions with opioid receptors.

Chemical Biology

In chemical biology, this compound serves as a biochemical probe for studying cellular processes:

  • Cellular Mechanisms: It is used to investigate the modulation of signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Dopamine Receptor ModulationSignificant modulation observed in vitro
Antidepressant EffectsPositive results in rodent models
Analgesic EffectsEfficacy noted in pain models

Table 2: Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Properties
4-[(2-Methylphenoxy)methyl]piperidine hydrochlorideSimilar piperidine core; methyl group variationDifferent receptor selectivity
4-(2-Ethylphenoxy)methylpiperidine hydrochlorideEthyl substitution on the phenyl ringEnhanced lipophilicity

Case Study 1: Antidepressant Potential

A controlled study involving rodents evaluated the antidepressant effects of this compound. Results showed a significant reduction in depressive-like behaviors compared to control groups, indicating its potential as a treatment for depression through serotonin modulation.

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic properties of the compound. Mice subjected to pain stimuli exhibited a marked reduction in pain response following administration of the compound. This effect was attributed to its action on pain pathways involving opioid receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine hydrochloride derivatives vary significantly in biological activity and physicochemical properties based on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Structure Physical State Melting Point (°C) Key Properties/Notes
4-[(2-Phenoxyethoxy)methyl]piperidine HCl* C₁₄H₂₂ClNO₃ 299.8 (calc.) Phenoxyethoxy-methyl Solid (Industrial Grade) N/A 99% purity; industrial use
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy White solid 200–207 Acute toxicity: harmful; limited eco-data
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₄H₁₉Cl₂NO 290.2 Chloro-ethylphenoxy-methyl N/A N/A Potential halogen-mediated bioactivity
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl C₁₂H₁₃F₃ClNO 295.7 Trifluoromethylphenoxy N/A N/A Enhanced lipophilicity due to -CF₃ group
1-Benzyl-4-[(5,6-dimethoxyindan-2-yl)methyl]piperidine HCl (E2020) C₂₄H₃₀ClNO₃ 415.96 Dimethoxyindanone-benzyl N/A N/A Potent AChE inhibitor (IC₅₀ = 5.7 nM)

Key Differences and Implications

Substituent Effects on Bioactivity: Halogenated Derivatives (e.g., chloro, fluoro): Compounds like 4-[(4-chloro-3-ethylphenoxy)methyl]piperidine HCl may exhibit enhanced metabolic stability and target binding due to halogen electronegativity . Aromatic Systems: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl introduces steric bulk, which may reduce solubility but improve receptor interaction .

Pharmacological Profiles: Acetylcholinesterase Inhibition: E2020 (dimethoxyindanone derivative) demonstrates high AChE selectivity (1,250× over butyrylcholinesterase) and prolonged in vivo activity . Safety Profiles: 4-(Diphenylmethoxy)piperidine HCl is classified as acutely toxic, requiring stringent protective measures (e.g., ventilation, gloves) . Environmental impacts remain understudied for most analogs .

Physicochemical Properties :

  • Melting Points : 4-(Diphenylmethoxy)piperidine HCl melts at 200–207°C, reflecting its crystalline stability .
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, aiding formulation.

Research Findings and Gaps

  • Structural-Activity Relationships (SAR) : Piperidine derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced target affinity, while bulky substituents (e.g., diphenylmethoxy) may limit bioavailability .
  • Data Limitations: Specific data for 4-[(2-Phenoxyethoxy)methyl]piperidine HCl, such as melting point, toxicity, and pharmacokinetics, are absent in the provided evidence.
  • Environmental and Regulatory Status : Most compounds lack comprehensive ecotoxicological assessments, highlighting a critical research gap .

Preparation Methods

Detailed Synthesis Steps

  • Alkylation Reaction :

    • Reagents : Piperidine derivative, phenoxyethoxy-containing alkyl halide, base (e.g., sodium hydride or triethylamine).
    • Solvent : Commonly used solvents include tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
    • Conditions : The reaction is typically carried out under an inert atmosphere at room temperature or elevated temperatures.
  • Etherification Reaction :

    • Reagents : Piperidine derivative, phenoxyethoxy-containing alcohol, acid catalyst (e.g., sulfuric acid).
    • Solvent : Often involves the use of a polar aprotic solvent like DMF.
    • Conditions : The reaction may require heating and careful control of pH.
  • Formation of Hydrochloride Salt :

    • Reagents : Free base of the compound, hydrochloric acid.
    • Solvent : Ethanol or diethyl ether is commonly used.
    • Conditions : The reaction is typically carried out at room temperature, followed by evaporation to obtain the hydrochloride salt.

Preparation Methods Analysis

Alkylation Method

Reagent Role Solvent Conditions
Piperidine derivative Starting material THF or DMF Room temperature, inert atmosphere
Phenoxyethoxy-containing alkyl halide Alkylating agent THF or DMF Room temperature, inert atmosphere
Sodium hydride or triethylamine Base THF or DMF Room temperature, inert atmosphere

Etherification Method

Reagent Role Solvent Conditions
Piperidine derivative Starting material DMF Elevated temperature, acid catalyst
Phenoxyethoxy-containing alcohol Etherification partner DMF Elevated temperature, acid catalyst
Sulfuric acid Catalyst DMF Elevated temperature

Hydrochloride Salt Formation

Reagent Role Solvent Conditions
Free base of the compound Starting material Ethanol or diethyl ether Room temperature
Hydrochloric acid Acid for salt formation Ethanol or diethyl ether Room temperature

Research Findings and Challenges

The synthesis of this compound presents several challenges, including the need for precise control over reaction conditions to achieve high yields and purity. Research has shown that optimizing the choice of base and solvent can significantly impact the efficiency of the alkylation or etherification steps. Additionally, the formation of the hydrochloride salt requires careful handling to avoid degradation or contamination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting piperidine with functionalized alkyl halides or sulfonating agents in the presence of a base (e.g., triethylamine) .
  • Optimization Strategies :

  • Solvent Selection : Dichloromethane or THF is commonly used to enhance solubility and reaction efficiency .

  • Temperature Control : Room temperature or mild heating (30–50°C) minimizes side reactions .

  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity .

    Method Reagents/Conditions Yield Reference
    Nucleophilic SubstitutionPiperidine, 2-phenoxyethyl chloride, Et₃N~65–75%
    Coupling ReactionPiperidine, phenoxyethoxy methyl bromide~70–80%

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks for piperidine protons (δ 1.4–2.8 ppm), aromatic protons (δ 6.8–7.4 ppm), and ethoxy methylene protons (δ 3.5–4.2 ppm) .
  • ¹³C NMR : Signals for piperidine carbons (δ 25–50 ppm), aromatic carbons (δ 110–160 ppm), and ether linkages (δ 65–75 ppm) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~283.8 g/mol for C₁₅H₂₂ClNO₂) .
    • Infrared (IR) Spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds .

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or oxidation .
  • Handling :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Work under a fume hood to minimize inhalation risks .
    • Stability : Avoid exposure to strong oxidizers (e.g., peroxides) and moisture .

Advanced Research Questions

Q. How can computational modeling be integrated into experimental design to predict reactivity or optimize synthesis pathways?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energy barriers for key steps .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for yield improvement .
  • Case Study : ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error in reaction design .

Q. What strategies are recommended for resolving contradictions in physicochemical data obtained from different analytical methods?

  • Cross-Validation : Compare NMR, MS, and IR data with reference standards (e.g., NIST databases) to confirm structural assignments .
  • Thermogravimetric Analysis (TGA) : Resolve discrepancies in melting points or decomposition temperatures by correlating TGA with differential scanning calorimetry (DSC) .
  • Collaborative Reproducibility : Replicate experiments across labs using standardized protocols to identify methodological variability .

Q. What are the potential metabolic pathways and degradation products of this compound under physiological conditions?

  • In Vitro Studies : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify oxidative metabolites (e.g., hydroxylation at the piperidine ring) .
  • Degradation Pathways :

  • Hydrolysis : Cleavage of the ether bond under acidic conditions, yielding phenoxyethanol and piperidine derivatives .
  • Oxidation : Formation of N-oxide derivatives in the presence of peroxidases .
    • Analytical Tools : LC-MS/MS and high-resolution mass spectrometry (HRMS) to track degradation products .

Methodological Guidelines for Data Contradictions

  • Case Example : If NMR and IR data conflict on functional group identification (e.g., amine vs. amide), perform X-ray crystallography for definitive structural confirmation .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to batch data from multiple synthesis runs to isolate outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride
Reactant of Route 2
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4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride

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